3-ethoxy-N-(2-fluorophenyl)benzamide
Description
3-Ethoxy-N-(2-fluorophenyl)benzamide is a fluorinated benzamide derivative characterized by an ethoxy substituent at the 3-position of the benzamide ring and a 2-fluorophenyl group attached to the amide nitrogen.
Properties
IUPAC Name |
3-ethoxy-N-(2-fluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-2-19-12-7-5-6-11(10-12)15(18)17-14-9-4-3-8-13(14)16/h3-10H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYJTCGKKLETJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-(2-fluorophenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxybenzoic acid and 2-fluoroaniline.
Amidation Reaction: The 3-ethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-N-(2-fluorophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Products include 3-ethoxybenzaldehyde or 3-ethoxybenzoic acid.
Reduction: Products include 3-ethoxy-N-(2-fluorophenyl)benzylamine.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
3-ethoxy-N-(2-fluorophenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Material Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-(2-fluorophenyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to inflammation and pain perception.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
3-Chloro-N-(2-fluorophenyl)benzamide (Compound I)
This analog replaces the ethoxy group with a chlorine atom at the 3-position. The chloro substituent, being electron-withdrawing, reduces electron density on the benzamide ring compared to the ethoxy group (electron-donating). X-ray studies reveal polymorphic forms (IA, IB) stabilized by C-H···O and halogen interactions, which may enhance crystalline stability but reduce solubility compared to the ethoxy analog .- 4-Butoxy-N-(2-fluorophenyl)benzamide (VU0040237) The butoxy group at the 4-position acts as a positive allosteric modulator (PAM) for metabotropic glutamate receptors (mGlu5). The longer alkoxy chain (butoxy vs. However, the 4-position substitution may alter binding site accessibility compared to 3-ethoxy derivatives .
Fluorine Substitution and Hydrogen Bonding
- 2-Fluoro-N-(2-fluorophenyl)benzamide (42) NMR studies demonstrate intramolecular C-F···H-N hydrogen bonding between the fluorine at position 2 of the benzamide and the amide hydrogen. In contrast, 3-ethoxy-N-(2-fluorophenyl)benzamide lacks this specific interaction, which may increase conformational flexibility and alter pharmacokinetics .
Alkoxy Chain Modifications
- 2-Ethoxy-N-(3-hydroxyphenyl)benzamide
The ethoxy group at position 2 and a hydroxyl group on the aniline ring introduce additional hydrogen-bonding capacity. This increases polarity (polar surface area ~50 Ų) compared to the target compound (polar surface area ~31.8 Ų), likely improving aqueous solubility but reducing membrane permeability .
Heterocyclic and Complex Derivatives
- Mosapride Metabolites Metabolites of mosapride, such as 4-amino-5-chloro-2-ethoxy-N-([4-(4-fluorobenzyl)-2-morpholinyl]methyl)benzamide, feature morpholine and fluorobenzyl groups. These structural additions enhance serotonin 5-HT4 receptor binding but reduce agonistic activity compared to the parent compound, highlighting how bulkier substituents can diminish efficacy despite improved specificity .
Physicochemical and Pharmacological Properties
Physicochemical Comparison
| Compound | Molecular Weight | logP | Polar Surface Area (Ų) | Key Substituents |
|---|---|---|---|---|
| This compound | 273.3 | 3.51 | 31.8 | 3-ethoxy, 2-fluorophenyl |
| 3-Chloro-N-(2-fluorophenyl)benzamide | 263.7 | 3.2* | 29.1 | 3-chloro, 2-fluorophenyl |
| 4-Butoxy-N-(2-fluorophenyl)benzamide | 303.3* | ~4.5* | 29.5 | 4-butoxy, 2-fluorophenyl |
| 2-Ethoxy-N-(3-hydroxyphenyl)benzamide | 257.3 | 2.8* | 50.1 | 2-ethoxy, 3-hydroxyphenyl |
*Estimated values based on structural analogs.
Pharmacological Implications
- Receptor Binding : The 3-ethoxy group in the target compound may occupy hydrophobic pockets in enzyme active sites, as seen in CETP inhibitors with fluorinated benzamides .
- Metabolic Stability: Fluorine at the 2-position of the phenyl ring may reduce cytochrome P450-mediated oxidation, extending half-life compared to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
